Lipophilicity Comparison: 5-Methyl vs. Unsubstituted
The 5-methyl substituent on the target compound imparts a calculated partition coefficient (clogP) of 1.81, representing a significant increase in lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyridine-2-carboxylic acid scaffold, which has a measured LogP of 1.04 . This difference is a key driver for differential membrane permeability and biological activity. Furthermore, a validated patent on a related chemotype indicates that compounds with a 5-methyl substituent demonstrate pronounced activity in arresting proliferation and inducing monocytic differentiation, underscoring the functional importance of this lipophilicity-modifying substitution [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | clogP = 1.81 |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7); Measured LogP = 1.04 |
| Quantified Difference | ΔLogP = +0.77 (clogP vs. measured LogP) |
| Conditions | Calculated value from chemical structure (clogP) vs. experimentally measured value (LogP) |
Why This Matters
This difference directly impacts lead optimization, where a higher LogP can enhance cellular permeability and target engagement but also requires careful monitoring of off-target and ADMET properties; this compound offers a specific, more lipophilic starting point for SAR campaigns.
- [1] FreshPatents.com. (n.d.). Compounds for treating proliferative disorders. (Referencing patent activity for 5-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid). View Source
